Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate

Description

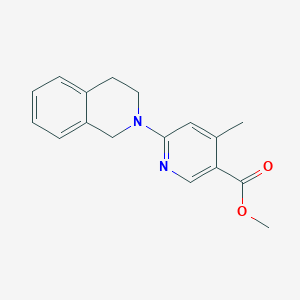

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate (CAS 58522-40-0) is a heterocyclic organic compound with the molecular formula C₁₇H₁₈N₂O₂. It features a nicotinate core substituted with a methyl group at the 4-position and a 3,4-dihydroisoquinoline moiety at the 6-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is commercially available through suppliers such as Parchem Chemicals, which provides it under stringent quality certifications .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c1-12-9-16(18-10-15(12)17(20)21-2)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |

InChI Key |

QMBLHJZKJWXWKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions usually require heating to promote cyclization and formation of the isoquinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for electrophilic substitution reactions

Major Products

Scientific Research Applications

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties

Medicine: Isoquinoline derivatives are known for their potential therapeutic applications, including as anticancer and anti-inflammatory agents

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydroisoquinoline and nicotinate derivatives.

Dihydroisoquinoline Derivatives

lists several dihydroisoquinoline analogs synthesized via modifications at the 2-position of the isoquinoline ring. Key examples include:

Key Observations :

- The target compound distinguishes itself via the nicotinate ester at the 2-position, unlike derivatives 6d–6h, which feature carboxamides, sulfonyl groups, or aryl ketones. This difference likely impacts solubility and bioavailability.

- Substituents such as methoxy groups (6d, 6e) or phenyl rings (6g, 6h) in analogs may alter electronic properties and binding affinities in biological systems .

Nicotinic Acid Derivatives

highlights related nicotinate derivatives, though lacking the dihydroisoquinoline moiety:

Key Observations :

- The absence of the dihydroisoquinoline ring in these analogs reduces steric bulk and may simplify metabolic pathways compared to the target compound.

Discussion of Structural and Functional Implications

Electronic Effects : The electron-withdrawing nicotinate ester in the target compound may enhance stability under physiological conditions compared to sulfonyl (6e) or carboxamide (6f) derivatives.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 6d–6h, involving nucleophilic substitution or coupling reactions at the isoquinoline 2-position. However, its regioselective nicotinate incorporation may require specialized catalysts .

Computational Modeling: While the provided evidence lacks experimental binding or solubility data, methods like Glide docking (–5) could predict interactions with biological targets. For example, the nicotinate core may mimic endogenous ligands in receptor-binding assays .

Biological Activity

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C17H18N2O2

- Molecular Weight : 286.34 g/mol

- CAS Number : 58522-40-0

This compound exhibits various biological activities that can be attributed to its structural features:

- Inhibition of Protein Arginine Methyltransferases (PRMTs) :

- Antitumor Activity :

- Vasodilation Effects :

Biological Activity Summary

The following table summarizes key biological activities and findings related to this compound and its analogs:

Case Studies

- PRMT5 Inhibition Study :

- Vasodilatory Effects :

Q & A

Q. What are the recommended synthetic routes for Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate?

A two-step approach is common: (1) Condensation of 3,4-dihydroisoquinoline with a methylnicotinate derivative, and (2) optimization of reaction conditions for regioselectivity. For example, triethylamine in tetrahydrofuran (THF) at 20°C facilitates nucleophilic substitution or coupling reactions involving dihydroisoquinoline intermediates . Solvent choice (e.g., THF vs. DMF) significantly impacts yield due to polarity effects on transition states.

Q. How is this compound characterized analytically?

Key methods include:

- NMR : and NMR to confirm substitution patterns and aromaticity.

- HPLC-MS : To assess purity (>95% typical for research-grade material) and molecular ion verification (e.g., [M+H]).

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable.

Refer to protocols for related compounds like 6-methylnicotinic acid (CAS 3222-47-7) for methodological guidance .

Advanced Research Questions

Q. How can molecular docking studies (e.g., Glide) predict the binding affinity of this compound to protein targets?

Glide docking (Schrödinger Suite) is recommended for its accuracy in pose prediction (<1 Å RMSD in ~50% of cases) and enrichment factors (~3× improvement over older versions) . Steps:

- Protein preparation : Optimize hydrogen bonding networks and remove crystallographic water molecules.

- Grid generation : Define the active site using OPLS-AA force fields.

- Ligand flexibility : Include torsional sampling for the dihydroisoquinoline ring and methylnicotinate ester.

- Scoring : Use GlideScore 2.5 to penalize solvent-exposed charged groups, improving false-positive rejection .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s activity?

Example: If in vitro assays show low IC but docking predicts strong binding, consider:

- Solvent accessibility : Verify if the docked pose exposes hydrophobic regions to solvent.

- Dynamic effects : Run molecular dynamics (MD) simulations (e.g., Desmond) to assess binding stability over time.

- Protonation states : Adjust ligand/protonation states (e.g., dihydroisoquinoline nitrogen) using Epik .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Focus on:

- Substituent variation : Replace the methyl group at the nicotinate 4-position with halogens (e.g., Cl, F) to modulate electron-withdrawing effects.

- Ring saturation : Compare 3,4-dihydroisoquinoline with fully aromatic isoquinoline to assess π-stacking contributions.

- Ester hydrolysis : Test the free acid derivative (6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid) for improved solubility or target engagement .

Q. What are the challenges in predicting metabolic stability for this compound?

Use in silico tools (e.g., MetaSite) to identify vulnerable sites:

- Ester hydrolysis : The methyl ester is prone to carboxylesterase-mediated cleavage.

- Oxidation : The dihydroisoquinoline ring may undergo CYP3A4-mediated oxidation. Validate with liver microsome assays (rat/human) and correlate with QSAR models .

Methodological Considerations

Q. How to design a screening library enriched with analogs of this compound?

- Scaffold-based selection : Use the dihydroisoquinoline-nicotinate core to mine databases (e.g., ChEMBL, PubChem).

- Property filters : Apply Lipinski’s Rule of Five and adjust logP (2–4) for CNS permeability if targeting neurological targets.

- Diversity : Include stereoisomers (e.g., R/S configurations at the dihydroisoquinoline bridgehead) .

Q. What experimental controls are critical for in vitro assays with this compound?

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid nonspecific effects.

- Stability checks : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) and quantify degradation via LC-MS.

- Positive/Negative controls : Include known agonists/antagonists of the target (e.g., isoquinoline-based inhibitors) .

Data Interpretation & Troubleshooting

Q. How to address low reproducibility in synthesis yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.